Disuccinimidyl tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

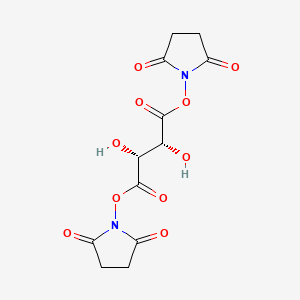

bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYSVARUKNFNF-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@@H]([C@H](C(=O)ON2C(=O)CCC2=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211120 | |

| Record name | Disuccinimidyl tartarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62069-75-4, 77658-91-4 | |

| Record name | Disuccinimidyl tartarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062069754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disuccinimidyl tartarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disuccinimidyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disuccinimidyl Tartrate (DST): A Technical Guide to its Mechanism of Action in Protein Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and periodate-cleavable crosslinking agent widely utilized in proteomics and molecular biology.[1][2] Its ability to form covalent bonds between interacting proteins makes it an invaluable tool for studying protein-protein interactions, elucidating the structure of protein complexes, and stabilizing transient interactions for subsequent analysis.[3] This guide provides an in-depth overview of DST's mechanism of action, detailed experimental protocols, and the quantitative parameters governing its use.

Core Mechanism of Action

The utility of DST as a protein crosslinker stems from its two N-hydroxysuccinimide (NHS) ester functional groups located at either end of a tartrate spacer arm.[1][2] The mechanism proceeds in two key stages: acylation of primary amines and the potential for subsequent cleavage of the crosslink.

Amine-Reactive Crosslinking

DST readily reacts with nucleophilic primary amines (-NH₂) found on the side chains of lysine residues and the N-termini of proteins.[1][2] The reaction is an acylation wherein the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. Due to its bifunctional nature, a single DST molecule can react with two separate protein chains or two different sites on the same protein, thereby forming an intermolecular or intramolecular crosslink, respectively.

The reaction is most efficient in the pH range of 7.2 to 8.5, which facilitates the deprotonation of the amine group, thereby increasing its nucleophilicity.[4] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins for reaction with the NHS esters, effectively quenching the crosslinking process.[3][4]

Figure 1. Reaction mechanism of DST with protein primary amines.

Cleavage of the Tartrate Spacer Arm

A key feature of DST is its cleavable tartrate spacer arm, which contains a cis-diol.[1] This bond can be selectively cleaved by oxidation with sodium meta-periodate (NaIO₄).[1][2] This cleavage is particularly advantageous in mass spectrometry-based workflows, as it allows for the separation of crosslinked peptides and simplifies data analysis. The cleavage reaction is typically performed in an acidic buffer (pH ~5) for approximately one hour at room temperature.[1] This method of cleavage does not affect protein disulfide bonds, providing an orthogonal strategy to reducing agents like DTT.[1][5]

Figure 2. Cleavage of the DST crosslink by sodium meta-periodate.

Quantitative Data and Properties

The efficiency and specificity of DST crosslinking are governed by its chemical and physical properties, as well as the reaction conditions.

| Property | Value | Reference(s) |

| Molecular Weight | 344.23 g/mol | [6] |

| Spacer Arm Length | 6.4 Å | [7] |

| Reactive Groups | N-hydroxysuccinimide (NHS) Esters | [2] |

| Target Specificity | Primary Amines (-NH₂) | [2] |

| Solubility | Soluble in DMSO or DMF (~10 mM) | |

| Optimal Reaction pH | 7.2 - 8.5 | [4] |

| Cleavage Reagent | Sodium meta-periodate (NaIO₄) | [1][2] |

Experimental Protocols

The following protocols provide a general framework for protein crosslinking using DST. Optimization may be required for specific protein systems.

General Protein Crosslinking Protocol

-

Sample Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at a pH between 7.2 and 8.5.[4] If the sample contains Tris or other amine-containing buffers, it must be dialyzed or desalted into a compatible buffer.

-

DST Stock Solution Preparation: Immediately before use, dissolve DST in a dry organic solvent such as DMSO or DMF to a concentration of approximately 10-25 mM.[3] Do not store DST in aqueous solutions as the NHS esters are susceptible to hydrolysis.[8]

-

Crosslinking Reaction: Add the DST stock solution to the protein sample. A 10- to 50-fold molar excess of DST to protein is a common starting point.[9] The final concentration of the crosslinker is typically in the range of 0.25-5 mM.[8]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours.[9] Incubation can be performed at room temperature or on ice; longer incubation times are generally required at lower temperatures.[9]

-

Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[10] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DST is quenched.[3]

-

Downstream Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[10][11]

Protocol for Cleavage of DST Crosslinks

-

Buffer Exchange: Exchange the crosslinked protein sample into a cleavage buffer, such as 50 mM sodium acetate at pH 5.0.[1]

-

Periodate Treatment: Add sodium meta-periodate to the sample to a final concentration of 15 mM.[1][2]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

-

Removal of Reagents: Remove the periodate and byproducts by dialysis or using a desalting column.

-

Analysis: The cleaved protein fragments can then be analyzed, for example, by mass spectrometry to identify the original crosslinked sites.

Experimental Workflow for Mass Spectrometry Analysis

A common application of DST is in conjunction with mass spectrometry (XL-MS) to identify protein-protein interactions and gain structural insights.

Figure 3. A typical workflow for crosslinking mass spectrometry (XL-MS).

Conclusion

This compound is a versatile and powerful tool for the study of protein structure and interactions. Its well-defined, amine-reactive chemistry, coupled with the ability to cleave the crosslink under mild conditions, provides researchers with a robust method for capturing and analyzing protein complexes. By understanding the core mechanism of action and adhering to optimized experimental protocols, scientists can effectively leverage DST to gain critical insights in basic research and drug development.

References

- 1. pure.eur.nl [pure.eur.nl]

- 2. cephamls.com [cephamls.com]

- 3. fgsc.net [fgsc.net]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. covachem.com [covachem.com]

- 6. medkoo.com [medkoo.com]

- 7. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. proteochem.com [proteochem.com]

- 9. store.sangon.com [store.sangon.com]

- 10. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to Disuccinimidyl Tartrate (DST) for Researchers

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and periodate-cleavable crosslinking agent. Its ability to form covalent bonds between interacting proteins and subsequently be cleaved under mild conditions makes it a valuable tool in the study of protein-protein interactions, protein complex topology, and receptor-ligand conjugations. This guide provides a comprehensive overview of the fundamental properties, reaction mechanisms, and experimental protocols for the application of DST in research settings.

Core Properties of this compound

DST is a white to pale yellow solid with a defined set of physicochemical properties crucial for its application in bioconjugation. These properties are summarized in the table below.

| Property | Value | Citations |

| Chemical Formula | C₁₂H₁₂N₂O₁₀ | |

| Molecular Weight | 344.23 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 195-197 °C | [1] |

| Spacer Arm Length | 6.4 Å | [2] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester (at both ends) | |

| Reactivity | Primary amines (-NH₂) | |

| Solubility | Soluble in DMSO or DMF at ~10 mM (3 mg/mL) | |

| Cleavability | Cleavable by sodium meta-periodate | [1] |

| Storage Conditions | 2-8°C, desiccated. Sensitive to moisture. |

Reaction Mechanism: Crosslinking and Cleavage

The utility of DST as a crosslinker stems from two key chemical reactions: the formation of stable amide bonds with primary amines and the subsequent cleavage of its tartrate core by periodate oxidation.

Amine-Reactive Crosslinking

DST possesses two N-hydroxysuccinimide (NHS) esters that readily react with primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5.

DST crosslinking reaction with a primary amine.

Cleavage of the Crosslink

The tartrate backbone of DST contains a vicinal diol (cis-diol), which is susceptible to oxidative cleavage by sodium meta-periodate (NaIO₄).[1] This reaction breaks the carbon-carbon bond of the diol, converting the hydroxyl groups into aldehydes and effectively cleaving the cross-linked proteins into their constituent parts. This specific and mild cleavage allows for the separation and analysis of the originally interacting proteins without disrupting disulfide bonds.[1]

Cleavage of a DST cross-link by sodium meta-periodate.

Experimental Protocols

The following protocols provide a general framework for protein cross-linking with DST and subsequent cleavage. Optimization may be required for specific protein systems.

Protein Cross-linking with DST

This protocol is adapted from general procedures for NHS-ester crosslinkers.[3][4]

Materials:

-

DST

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

Procedure:

-

Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 10-25 mM.

-

Reaction Setup: Add the DST stock solution to the protein sample to achieve a final crosslinker concentration typically between 0.25 and 5 mM. A 20- to 50-fold molar excess of DST to protein is a common starting point for dilute protein solutions, while a 10-fold molar excess may be sufficient for more concentrated samples.[5]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[5] Incubate for an additional 15 minutes at room temperature.

-

Analysis: The cross-linked protein mixture is now ready for analysis by methods such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Cleavage of DST Cross-links

This protocol is based on the specific cleavage of the vicinal diol in DST.[6]

Materials:

-

Cross-linked protein sample

-

Sodium meta-periodate (NaIO₄) solution (e.g., 15 mM in an appropriate buffer)

-

Sodium acetate buffer (50 mM, pH 5)

Procedure:

-

Buffer Exchange (Optional): If necessary, exchange the buffer of the cross-linked sample to a buffer compatible with the cleavage reaction, such as sodium acetate buffer (pH 5).

-

Cleavage Reaction: Add sodium meta-periodate solution to the cross-linked protein sample to a final concentration of approximately 15 mM.[1]

-

Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Analysis: The cleaved protein sample can now be analyzed to identify the previously interacting partners.

Experimental Workflow

The following diagram illustrates a typical workflow for a protein-protein interaction study using DST, from cross-linking to analysis by mass spectrometry.

Experimental workflow for protein interaction analysis using DST.

References

- 1. cephamls.com [cephamls.com]

- 2. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. covachem.com [covachem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. files.core.ac.uk [files.core.ac.uk]

Disuccinimidyl Tartrate (DST): A Technical Guide to Its Spacer Arm Length and Significance in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Disuccinimidyl tartrate (DST) as a homobifunctional crosslinking agent. We delve into the specifics of its short, rigid spacer arm and its profound implications for elucidating protein structure, mapping protein-protein interactions, and its potential applications in the development of therapeutics such as antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a water-soluble, amine-reactive crosslinker. Its key feature is a short, 4-atom spacer arm with a central diol that can be cleaved under specific oxidative conditions.[1] This allows for the reversal of crosslinks without the use of reducing agents, which can be advantageous when preserving protein disulfide bonds is critical.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Spacer Arm Length | 6.4 Å (0.64 nm) | [3][4] |

| Molecular Weight | 344.23 g/mol | [5] |

| Chemical Formula | C₁₂H₁₂N₂O₁₀ | [5] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters at both ends | [6] |

| Reactivity | Primary amines (-NH₂) | [6] |

| Cleavage Reagent | Sodium meta-periodate (NaIO₄) | [5] |

The Significance of a Short Spacer Arm

The 6.4 Å spacer arm of DST is a defining characteristic that dictates its utility in various applications.[3] This short and relatively rigid structure provides precise distance constraints when crosslinking amino acid residues within a protein or between interacting proteins.

High-Resolution Structural Analysis

In structural biology, the short spacer arm of DST is invaluable for mapping the proximity of specific lysine residues. A study on the muscle protein desmin utilized DST to define the relative positions of two antiparallel coiled coils within the protofilament unit. The short crosslinking span of DST provided high-resolution distance information, allowing researchers to refine the structural model of the desmin filament.[4]

Probing Protein Conformation

The rigidity and short length of the DST spacer arm make it an excellent tool for probing the conformational states of proteins. In a study comparing crosslinkers of varying lengths, DST was used to investigate the structure of ubiquitin. Due to its short spacer, DST only formed a limited number of specific crosslinks between the N-terminus and Lysine 6, and between Lysine 6 and Lysine 11.[7] This restricted reactivity, a direct consequence of its short spacer arm, provided precise distance constraints that were consistent with the known crystal structure of ubiquitin, highlighting the utility of short crosslinkers in validating and refining structural models.[7]

Potential in Antibody-Drug Conjugate (ADC) Development

While not as commonly used as longer, more flexible linkers in current ADC design, the principles governing the impact of linker length are highly relevant to understanding the potential role of short, rigid crosslinkers like DST. The length of the linker in an ADC is a critical parameter that influences its stability, pharmacokinetics, and efficacy.[1][8]

A shorter linker can contribute to:

-

Increased Stability: Shorter linkers can shield the cytotoxic payload within the hydrophobic pockets of the antibody, potentially reducing premature drug release and off-target toxicity.[1][2]

-

Improved Pharmacokinetics: By creating a more compact and less heterogeneous ADC, shorter linkers may lead to more predictable pharmacokinetic profiles.[8]

However, a potential drawback of an overly short linker is that it might sterically hinder the payload from effectively reaching its intracellular target.[1] Therefore, the optimal linker length is a balance between stability and payload release efficiency, and is highly dependent on the specific antibody, payload, and target antigen.[2][8] Further research into the application of short, rigid linkers like DST in ADC development could reveal novel strategies for creating highly stable and potent bioconjugates.

Experimental Protocols

The following section provides a detailed methodology for a typical protein crosslinking experiment using DST, based on established protocols for NHS-ester crosslinkers and a specific application in studying protein complex architecture.[9][10] A protocol for the cleavage of DST crosslinks is also provided.

Protein Crosslinking with this compound

This protocol is adapted from studies on protein-protein interactions and provides a general workflow for crosslinking proteins in solution.

Materials:

-

This compound (DST)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein sample in a non-amine-containing buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or Bicarbonate/Carbonate buffer, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 10-25 mM. NHS-esters are moisture-sensitive, so it is crucial to use anhydrous solvent and prepare the solution fresh.[9]

-

Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at a suitable concentration (typically 0.1-5 mg/mL). Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS esters.

-

Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20 to 50-fold molar excess of DST to protein. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2 hours. Gentle mixing during incubation can improve crosslinking efficiency.

-

Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any unreacted DST. Incubate for 15 minutes at room temperature.

-

Remove Excess Reagent: Remove unreacted and quenched crosslinker by dialysis against an appropriate buffer or by using a desalting column.

-

Analysis: The crosslinked protein sample is now ready for analysis by techniques such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.

Cleavage of this compound Crosslinks

This protocol describes the cleavage of the diol bond within the DST spacer arm using sodium meta-periodate.

Materials:

-

Crosslinked protein sample containing DST

-

Sodium meta-periodate (NaIO₄) solution (e.g., 15 mM in a suitable buffer)

-

Reaction buffer (e.g., Sodium Acetate buffer, pH 5.5)

Procedure:

-

Buffer Exchange: If necessary, exchange the buffer of the crosslinked protein sample to a buffer compatible with the cleavage reaction (e.g., Sodium Acetate, pH 5.5).

-

Cleavage Reaction: Add the sodium meta-periodate solution to the crosslinked protein sample to a final concentration of approximately 15 mM.[5]

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Analysis: The cleaved protein sample can then be analyzed to confirm the reversal of the crosslinks.

Visualizing Experimental Workflows and Logical Relationships

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships described in this guide.

Caption: A flowchart illustrating the key steps in a typical protein crosslinking experiment using this compound (DST).

Caption: A diagram outlining the process for cleaving this compound (DST) crosslinks using sodium meta-periodate.

Caption: A conceptual diagram illustrating how the short spacer arm of DST can crosslink lysine residues on adjacent coiled coils of a desmin protofilament, providing precise structural information.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. DST (this compound) | 62069-75-4 [sigmaaldrich.com]

- 7. A top-down approach to protein structure studies using chemical cross-linking and Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. covachem.com [covachem.com]

- 10. proteochem.com [proteochem.com]

A Technical Guide to the Solubility and Stability of Disuccinimidyl Tartrate for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinking agent integral to various applications in biotechnology and pharmaceutical development, including protein conjugation, immunotoxin synthesis, and antibody-drug conjugate (ADC) preparation. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for the successful design and execution of crosslinking protocols. This technical guide provides an in-depth overview of the solubility and stability of DST, complete with experimental methodologies and data presentation to aid researchers in its effective application.

Core Concepts: Reactivity and Cleavability

This compound contains two N-hydroxysuccinimide (NHS) esters that react specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1] A key feature of DST is its central tartrate spacer arm, which contains a cis-diol that can be cleaved by treatment with sodium meta-periodate.[1][2] This allows for the dissociation of crosslinked molecules under mild oxidative conditions, a valuable attribute for applications requiring the release of conjugated cargo.

Solubility of this compound

The solubility of DST is a critical factor in preparing stock solutions and performing conjugation reactions. As a general principle, DST is readily soluble in polar aprotic organic solvents but has limited solubility in aqueous buffers. Storage of stock solutions is not recommended; it is best to prepare fresh solutions before use.

Data Presentation: Solubility of this compound

| Solvent | Reported Solubility | Temperature | Notes |

| Dimethyl sulfoxide (DMSO) | ~10 mM (~3.44 mg/mL)[3] | Ambient | A common solvent for preparing concentrated stock solutions. Some sources indicate slight solubility.[4] |

| N,N-Dimethylformamide (DMF) | ~10 mM (~3.44 mg/mL)[3] | Ambient | Another suitable organic solvent for stock solution preparation. |

| Water | Soluble / Can be dissolved in aqueous reaction[1] | Ambient | Quantitative solubility is not well-documented and is expected to be low. For aqueous reactions, a co-solvent like DMSO is often used. |

| Methanol | Slightly soluble[4] | Ambient | Precise quantitative data is not readily available. |

| Ethanol | No specific data found | - | Solubility is expected to be limited. |

Stability of this compound in Aqueous Solutions

The stability of DST in aqueous media is primarily dictated by the hydrolysis of its NHS esters. This hydrolysis is a competing reaction to the desired amidation with primary amines and is highly dependent on the pH of the solution. Higher pH values significantly accelerate the rate of hydrolysis.[5][6][7]

Data Presentation: Representative Half-life of NHS Esters in Aqueous Buffers

Note: The following data is for general NHS esters and may not be exact for this compound. The tartrate moiety may influence the hydrolysis rate. It is recommended to determine the stability for your specific experimental conditions.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours[5][7] |

| 8.0 | Room Temperature | ~1 hour[8] |

| 8.5 | Room Temperature | ~10 - 20 minutes[8][9] |

| 8.6 | 4 | 10 minutes[5][7] |

| 9.0 | Room Temperature | ~5 - 10 minutes[9] |

The hydrolysis of the NHS ester results in the release of N-hydroxysuccinimide (NHS), which can be monitored spectrophotometrically by the increase in absorbance at 260-280 nm.[5]

Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the chemical processes and experimental designs, the following diagrams are provided.

Caption: Competing reactions of this compound in an aqueous environment.

Caption: Experimental workflow for determining the stability of DST in aqueous solutions.

Experimental Protocols

The following protocols provide a framework for determining the solubility and stability of this compound in a laboratory setting.

Protocol 1: Determination of this compound Solubility

Objective: To quantitatively determine the solubility of DST in a specific solvent.

Materials:

-

This compound (DST) powder

-

Solvent of interest (e.g., Water, PBS, Ethanol, DMSO)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, chemically resistant)

-

UV-Vis Spectrophotometer or HPLC system

-

Analytical balance

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of DST powder to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.

-

Tightly cap the vial and vortex vigorously for 1-2 minutes.

-

Place the vial on a rotator or shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved DST.

-

Carefully collect the supernatant using a pipette, avoiding disturbance of the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microcrystals.

-

-

Quantification of Dissolved DST:

-

UV-Vis Spectrophotometry:

-

Prepare a standard curve of known DST concentrations in the same solvent.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample at a predetermined wavelength (e.g., 260 nm, where the NHS moiety absorbs).

-

Calculate the concentration of DST in the original supernatant using the standard curve and the dilution factor.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the separation and quantification of DST.

-

Prepare a standard curve of known DST concentrations.

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

Determine the concentration of DST by comparing the peak area to the standard curve.

-

-

-

Data Reporting:

-

Express the solubility in mg/mL and molarity (M) at the specified temperature.

-

Protocol 2: Assessment of this compound Stability (Hydrolysis Rate)

Objective: To determine the rate of hydrolysis of DST in an aqueous buffer at a specific pH and temperature.

Materials:

-

This compound (DST)

-

Anhydrous DMSO or DMF

-

Amine-free aqueous buffer of desired pH (e.g., phosphate buffer, borate buffer)

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

pH meter

-

Timer

Methodology:

-

Preparation of Reagents:

-

Prepare the desired aqueous buffer and adjust the pH accurately. Ensure the buffer does not contain primary amines (e.g., Tris).

-

Prepare a concentrated stock solution of DST in anhydrous DMSO or DMF (e.g., 100 mM).

-

-

Kinetic Measurement:

-

Equilibrate the aqueous buffer to the desired temperature in the spectrophotometer's cuvette holder.

-

Add a small volume of the DST stock solution to the pre-warmed buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM). The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.

-

Immediately start monitoring the absorbance at 260 nm over time. Record data at regular intervals.

-

-

Data Analysis:

-

The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at around 260 nm.

-

Plot the absorbance at 260 nm versus time.

-

The initial rate of hydrolysis can be determined from the initial slope of the curve.

-

To determine the half-life (t½), fit the data to a first-order kinetic model. The half-life is the time it takes for the absorbance to reach half of its maximum value (assuming the reaction goes to completion).

-

By following these protocols and utilizing the provided data, researchers can optimize their crosslinking reactions, ensuring the efficient and reproducible formation of desired conjugates for their specific research and development needs.

References

- 1. cephamls.com [cephamls.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. DST (this compound) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 62069-75-4 CAS MSDS (DST) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

A Deep Dive into the Amine-Reactive Chemistry of Disuccinimidyl Tartrate (DST)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and cleavable crosslinking agent pivotal in the fields of proteomics, structural biology, and drug development. Its unique properties allow for the covalent linkage of proteins and other biomolecules, providing valuable insights into their interactions and spatial arrangements. This guide delves into the core chemistry of DST, offering a comprehensive overview of its reactivity, experimental protocols, and applications.

Core Chemistry and Reaction Mechanism

This compound belongs to the N-hydroxysuccinimide (NHS) ester class of crosslinkers. The reactivity of DST is conferred by the two NHS ester groups located at either end of a tartrate spacer arm. These NHS esters readily react with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of an amide bond between the target molecules and the release of N-hydroxysuccinimide as a byproduct. The tartrate spacer arm of DST contains a vicinal diol (cis-diol), which serves as a cleavable linker under mild oxidative conditions using sodium meta-periodate (NaIO₄). This cleavability is a key advantage, allowing for the separation of crosslinked molecules for downstream analysis.

Quantitative Data on Reactivity

The efficiency of the crosslinking reaction with DST is influenced by several factors, most notably pH. The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. However, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the crosslinking efficiency.

| Parameter | Value at 0°C & pH 7.0 | Value at 4°C & pH 8.6 | Optimal pH Range for Aminolysis |

| NHS Ester Half-life | 4-5 hours[1] | 10 minutes[1] | 7.0 - 8.5[2] |

Table 1: pH Dependence of NHS Ester Hydrolysis. The stability of the NHS ester is critical for successful crosslinking. As the pH increases, the rate of hydrolysis significantly increases, reducing the amount of active crosslinker available to react with primary amines. While crosslinking can occur at slightly acidic pH, the efficiency is reduced.[2]

Experimental Protocols

Protocol 1: General Protein Crosslinking with DST

This protocol provides a general procedure for crosslinking proteins in solution using DST. Optimization may be required for specific applications.

Materials:

-

This compound (DST)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or bicarbonate buffer, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

Procedure:

-

Prepare DST Stock Solution: Immediately before use, dissolve DST in DMSO or DMF to a final concentration of 10-25 mM.

-

Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at the desired concentration.

-

Crosslinking Reaction:

-

Add the DST stock solution to the protein sample to achieve a final DST concentration of 0.25-5 mM. The optimal molar excess of DST to protein will need to be determined empirically but a 20- to 50-fold molar excess is a common starting point for samples with protein concentrations below 5 mg/mL.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the crosslinking reaction by consuming any unreacted DST.

-

Incubate: Allow the quenching reaction to proceed for 15 minutes at room temperature.

-

Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other desired methods.

Protocol 2: Cleavage of DST Crosslinks

This protocol describes the cleavage of the tartrate linker in DST-crosslinked proteins.

Materials:

-

DST-crosslinked protein sample

-

Sodium meta-periodate (NaIO₄)

-

Cleavage buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Cleavage Solution: Prepare a fresh solution of 15 mM sodium meta-periodate in the cleavage buffer.

-

Cleavage Reaction: Add the sodium meta-periodate solution to the crosslinked protein sample.

-

Incubate: Incubate the reaction for 1 hour at room temperature.

-

Analysis: The cleaved products can be analyzed by SDS-PAGE or other techniques to confirm cleavage.

Application in Protein-Protein Interaction Studies

DST is a valuable tool for identifying and characterizing protein-protein interactions. The following workflow outlines a general approach for using DST in combination with mass spectrometry to identify interacting proteins.

A notable application of DST is in the structural analysis of protein complexes. For instance, DST has been used to define the relative positions of the two antiparallel coiled coils of the desmin protofilament unit.[3][4] By crosslinking lysine residues within the desmin filaments and analyzing the resulting crosslinked peptides by mass spectrometry, researchers were able to gain insights into the spatial arrangement of the protein subunits.

Conclusion

This compound is a versatile and powerful tool for researchers studying protein structure and function. Its amine-reactive NHS esters allow for efficient crosslinking of proteins, while the cleavable tartrate spacer provides a means to dissect these interactions for detailed analysis. By understanding the fundamental chemistry of DST and optimizing reaction conditions, scientists can effectively utilize this reagent to gain deeper insights into the intricate molecular machinery of the cell.

References

- 1. fgsc.net [fgsc.net]

- 2. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. febs.onlinelibrary.wiley.com [febs.onlinelibrary.wiley.com]

Disuccinimidyl Tartrate: A Technical Guide for Initial Protein-Protein Interaction Screening

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Disuccinimidyl tartrate (DST) as a valuable tool for the initial screening of protein-protein interactions (PPIs). Unraveling the intricate web of these interactions is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. DST, a homobifunctional, amine-reactive, and cleavable crosslinking agent, offers a robust method for capturing both transient and stable protein complexes, thereby providing a snapshot of the cellular interactome.

Introduction to this compound (DST)

This compound is a chemical crosslinker that covalently links proteins that are in close proximity. Its key features make it particularly well-suited for initial PPI screening:

-

Homobifunctional: DST possesses two identical reactive groups, N-hydroxysuccinimide (NHS) esters, at either end of a tartrate spacer arm.[1] This allows for the indiscriminate crosslinking of proteins that are interacting.

-

Amine-Reactive: The NHS esters readily react with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, which are abundant on the surface of most proteins.[1]

-

Cleavable Spacer Arm: The central tartrate group of the DST molecule contains a cis-diol that can be specifically cleaved by sodium meta-periodate.[2][3] This cleavability is a crucial feature for subsequent analysis, as it allows for the separation of crosslinked proteins and the identification of interacting partners, often by mass spectrometry.

-

Defined Spacer Length: The spacer arm of DST imposes a defined distance constraint between the linked amino acid residues, providing low-resolution structural information about the protein complex.

Mechanism of Action

The process of DST-mediated crosslinking involves a two-step reaction. First, one of the NHS esters reacts with a primary amine on a protein to form a stable amide bond, releasing N-hydroxysuccinimide. If a second protein is in close proximity, the second NHS ester of the same DST molecule can then react with a primary amine on that protein, forming a covalent crosslink between the two interacting partners.

Data Presentation: Properties and Reaction Conditions of DST

For effective experimental design, it is crucial to understand the chemical properties of DST and the recommended reaction parameters.

| Property | Value | Reference |

| Alternative Names | This compound | [1] |

| Molecular Weight | 344.23 g/mol | [1] |

| Spacer Arm Length | 6.4 Å | [4] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1] |

| Target Functional Group | Primary amines (-NH2) | [1] |

| Cleavage Reagent | Sodium meta-periodate (15 mM) | [2][3] |

| Solubility | Soluble in DMSO and other organic solvents | [1] |

| Experimental Parameter | Recommended Condition | Reference |

| Protein Concentration | 0.1 - 2.0 mg/mL | |

| DST Concentration | 0.25 - 5 mM (A 20- to 50-fold molar excess over the protein is a good starting point for optimization) | [5] |

| Reaction Buffer | Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer. Avoid Tris or glycine buffers as they contain primary amines that will quench the reaction. | [1] |

| pH | 7.0 - 9.0 | [1] |

| Reaction Time | 30 minutes to 2 hours at room temperature, or 2-4 hours on ice. | |

| Quenching Reagent | 1 M Tris-HCl, glycine, or lysine at a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. | |

| Cleavage Solution (for DST) | 15 mM Sodium meta-periodate in 50 mM sodium acetate buffer (pH 5.0). Incubate for 1 hour at room temperature in the dark. | [2] |

Experimental Protocols

The following protocols provide a general framework for using DST in both in vitro and in cellulo protein-protein interaction screening. Optimization of these protocols for specific experimental systems is highly recommended.

In Vitro Crosslinking of Purified Proteins or Cell Lysates

This protocol is suitable for confirming interactions between purified proteins or for identifying interactions within a complex protein mixture, such as a cell lysate.

Materials:

-

Protein sample (purified proteins or cell lysate) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound (DST)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Quenching buffer (1 M Tris-HCl, pH 7.5)

-

SDS-PAGE loading buffer

-

Cleavage buffer (15 mM Sodium meta-periodate in 50 mM Sodium Acetate, pH 5.0)

Procedure:

-

Sample Preparation: Prepare the protein sample at a concentration of 0.1-2.0 mg/mL in an amine-free buffer.

-

DST Preparation: Immediately before use, prepare a 10-50 mM stock solution of DST in anhydrous DMSO.

-

Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve the desired final concentration (typically a 20- to 50-fold molar excess over the protein). Mix thoroughly and incubate for 30 minutes to 2 hours at room temperature.

-

Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

-

Analysis by SDS-PAGE (Non-cleaved): To visualize the crosslinked products, take an aliquot of the quenched reaction and add non-reducing SDS-PAGE loading buffer. Analyze by SDS-PAGE. A successful crosslinking reaction will show higher molecular weight bands corresponding to protein complexes.

-

Cleavage of Crosslinks: To the remaining quenched sample, add an equal volume of the cleavage buffer. Incubate for 1 hour at room temperature, protected from light.

-

Analysis by SDS-PAGE (Cleaved): Add non-reducing SDS-PAGE loading buffer to the cleaved sample and analyze by SDS-PAGE. The higher molecular weight bands should disappear or be significantly reduced, and the monomeric protein bands should reappear or increase in intensity.

-

Identification of Interacting Partners: The crosslinked complexes can be excised from the gel, digested, and analyzed by mass spectrometry to identify the interacting proteins. Alternatively, the entire crosslinked mixture can be analyzed by LC-MS/MS. The cleavable nature of DST aids in the identification of crosslinked peptides.

In Cellulo Crosslinking

This protocol allows for the capture of protein interactions within their native cellular environment.

Materials:

-

Adherent or suspension cells

-

Phosphate-buffered saline (PBS), ice-cold

-

This compound (DST)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Quenching buffer (1 M Tris-HCl, pH 7.5)

-

Cell lysis buffer (RIPA or similar, amine-free)

-

Protease inhibitors

Procedure:

-

Cell Preparation:

-

Adherent cells: Wash the cells twice with ice-cold PBS.

-

Suspension cells: Pellet the cells by centrifugation and wash twice with ice-cold PBS. Resuspend the cells in PBS to a concentration of 1-5 x 10^7 cells/mL.

-

-

DST Preparation: Immediately before use, prepare a stock solution of DST in anhydrous DMSO.

-

Crosslinking: Add the DST stock solution to the cells to the desired final concentration (typically 1-5 mM). Incubate for 30 minutes at room temperature with gentle mixing.

-

Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate amine-free lysis buffer supplemented with protease inhibitors.

-

Analysis: The resulting cell lysate containing the crosslinked protein complexes can then be analyzed by various methods, including immunoprecipitation followed by western blotting or mass spectrometry, to identify the interacting proteins. The cleavage of DST crosslinks can be performed as described in the in vitro protocol to facilitate analysis.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for in vitro protein crosslinking using DST.

Caption: Mechanism of DST-mediated protein crosslinking and cleavage.

Applications in Drug Development

The identification of novel protein-protein interactions is a critical first step in the drug discovery pipeline. By revealing the intricate network of interactions that govern cellular function, researchers can identify new therapeutic targets. DST-based crosslinking, coupled with mass spectrometry, can be employed in a high-throughput manner to screen for PPIs on a proteome-wide scale. This approach can be used to:

-

Identify novel drug targets: By identifying previously unknown interactions that are critical for disease pathogenesis.

-

Validate potential drug targets: By confirming the existence of a particular PPI in a cellular context.

-

Screen for modulators of PPIs: While not a direct screening method for small molecules, the identification of a key PPI can inform the development of subsequent assays to screen for inhibitors or stabilizers of that interaction.

The information gathered from DST-based PPI screening provides a valuable foundation for the development of targeted therapeutics that can modulate these interactions for the treatment of a wide range of diseases.

Disclaimer: This document provides a general guide. Researchers should always consult the relevant literature and optimize protocols for their specific applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pure.eur.nl [pure.eur.nl]

- 3. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Protein Interaction Crosslinking for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

Unlocking Protein Interactions: A Technical Guide to Disuccinimidyl Tartrate (DST) in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics, understanding the dynamic interplay of proteins is paramount to deciphering cellular function, disease mechanisms, and potential therapeutic targets. Chemical cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to capture and analyze these transient protein-protein interactions. This technical guide delves into the key features, benefits, and applications of Disuccinimidyl tartrate (DST), a versatile cross-linking agent, providing a comprehensive resource for its effective implementation in your research endeavors.

Core Features of this compound (DST)

This compound is a homobifunctional, amine-reactive cross-linker. Its chemical structure consists of two N-hydroxysuccinimide (NHS) esters connected by a tartrate spacer arm. This unique composition endows DST with several key characteristics that are highly advantageous for proteomics studies.

Key Features of DST:

-

Amine Reactivity: The NHS esters at both ends of the DST molecule readily react with primary amines (-NH2), which are abundantly found in the side chains of lysine residues and at the N-terminus of proteins. This allows for the efficient covalent linkage of interacting proteins.[1]

-

Defined Spacer Arm: DST possesses a relatively short and defined spacer arm length of 6.4 Å (0.64 nm).[2] This provides a specific distance constraint for cross-linked residues, aiding in the structural modeling of protein complexes.

-

Periodate Cleavability: The central tartrate group contains a cis-diol that can be specifically cleaved by treatment with sodium meta-periodate.[1] This cleavable nature is a significant benefit for mass spectrometry analysis, as it allows for the separation of cross-linked peptides, simplifying data interpretation without the need for harsh reducing agents that can disrupt native disulfide bonds within proteins.

-

Membrane Permeability: DST is a lipophilic molecule, allowing it to permeate cell membranes. This property makes it suitable for in vivo cross-linking studies, enabling the capture of protein interactions within their native cellular environment.[1]

Benefits of Utilizing DST in Proteomics

The unique features of DST translate into several tangible benefits for researchers studying protein-protein interactions.

-

Preservation of Disulfide Bonds: The ability to cleave the cross-linker with sodium meta-periodate, rather than reducing agents like DTT, is a major advantage. This preserves the integrity of natural disulfide bonds within and between proteins, which are often crucial for their structure and function.

-

Simplified Mass Spectrometry Analysis: The cleavage of DST-cross-linked peptides results in the generation of two individual peptides with a characteristic mass modification. This simplifies the identification of cross-linked peptides in complex mass spectra, reducing the ambiguity often associated with non-cleavable cross-linkers.

-

Capturing Transient Interactions: Like other chemical cross-linkers, DST can "freeze" transient or weak protein-protein interactions by forming a stable covalent bond. This allows for the identification of interaction partners that might be missed by other techniques like co-immunoprecipitation.

-

Structural Insights: The defined spacer arm length of DST provides valuable distance constraints between linked amino acid residues. This information can be used to model the three-dimensional architecture of protein complexes and to map interaction interfaces.

Quantitative Data and Comparative Analysis

| Feature | This compound (DST) | Disuccinimidyl Suberate (DSS) | Bis(sulfosuccinimidyl) Suberate (BS3) | Disuccinimidyl Sulfoxide (DSSO) |

| Reactivity | Primary Amines | Primary Amines | Primary Amines | Primary Amines |

| Spacer Arm Length | 6.4 Å | 11.4 Å | 11.4 Å | 10.1 Å |

| Cleavability | Periodate | Non-cleavable | Non-cleavable | MS-cleavable (Gas-phase) |

| Membrane Permeability | Permeable | Permeable | Impermeable | Permeable |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Soluble in organic solvents (DMSO, DMF) | Water-soluble | Soluble in organic solvents (DMSO, DMF) |

| Key Advantage | Cleavable without reducing agents, preserving disulfide bonds. | Well-established, simple chemistry. | Water-solubility allows for cell-surface specific cross-linking. | Cleavable in the mass spectrometer, simplifying data analysis. |

| Potential Disadvantage | Periodate treatment can potentially lead to side reactions. | Can generate complex spectra that are difficult to interpret. | Cannot be used for intracellular cross-linking. | Requires specialized data analysis software. |

Experimental Protocols

The following sections provide a detailed methodology for a typical proteomics workflow using this compound.

General Cross-linking Protocol

This protocol provides a general guideline for cross-linking proteins in solution. Optimal conditions may vary depending on the specific protein system under investigation.

Materials:

-

This compound (DST)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein sample in a suitable buffer (e.g., PBS or HEPES, pH 7.2-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 25 mM.

-

Protein Sample Preparation: Ensure the protein sample is in an amine-free buffer at the desired concentration.

-

Cross-linking Reaction: Add the DST stock solution to the protein sample to achieve a final concentration typically ranging from 0.5 to 2 mM. The optimal concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DST.

-

Sample Processing: The cross-linked sample is now ready for downstream applications such as SDS-PAGE analysis, or for further processing for mass spectrometry.

Sample Preparation for Mass Spectrometry

Materials:

-

Cross-linked protein sample

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

-

Sodium meta-periodate

-

Formic acid

-

Acetonitrile

-

C18 desalting column

Procedure:

-

Denaturation, Reduction, and Alkylation:

-

Denature the cross-linked protein sample in 8 M urea.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Cleavage of DST Cross-linker:

-

Acidify the peptide mixture with formic acid.

-

Add sodium meta-periodate to a final concentration of 10-20 mM.

-

Incubate at room temperature for 30-60 minutes.

-

-

Desalting:

-

Desalt the cleaved peptide mixture using a C18 column according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample using a high-resolution mass spectrometer.

-

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagrams, generated using Graphviz (DOT language), illustrate the key stages of a DST-based proteomics workflow.

References

- 1. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling precautions for Disuccinimidyl tartrate powder.

An In-depth Technical Guide to the Safety and Handling of Disuccinimidyl Tartrate (DST) Powder

Introduction

This compound (DST) is a homobifunctional, primary amine-reactive crosslinking reagent widely utilized in biochemical and biotechnological research.[1] Its N-hydroxysuccinimide (NHS) ester groups at both ends react efficiently with primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[1] A key feature of DST is its central cis-diol, which allows for the cleavage of the crosslink using sodium meta-periodate, providing researchers with a method to reverse crosslinking without disturbing native disulfide bonds.[2][3][4]

This guide provides comprehensive safety and handling information for this compound powder, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of experimental outcomes.

Hazard Identification and Classification

While comprehensive toxicological data for this compound is not fully available, the available Safety Data Sheets (SDS) indicate that it is considered hazardous.[5] The primary hazards are associated with irritation upon contact.

Hazard Statements:

Users should handle this chemical with the assumption that it may have other uninvestigated toxicological properties.[5][6]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][7] |

| Synonyms | DST, DST Crosslinker | [1][2][7] |

| CAS Number | 62069-75-4 | [2][7] |

| Molecular Formula | C₁₂H₁₂N₂O₁₀ | [2][3] |

| Molecular Weight | 344.23 g/mol | [2][3] |

| Appearance | White to pale yellow solid powder/crystal | [1][2][8] |

| Melting Point | 195-197°C | [1][8] |

| Solubility | Soluble in DMSO or DMF (~10 mM or 3 mg/mL); also soluble in water. | [9] |

| Spacer Arm Length | 6.4 Å | [9] |

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are mandatory to minimize exposure risk.

| Control/PPE Type | Specification | Reference(s) |

| Ventilation | Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder, to avoid the formation of dust and aerosols. | [6][7][10] |

| Eye Wash & Safety Shower | Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation. | [6] |

| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [5][6] |

| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately if contaminated. Wash and dry hands after handling. | [5][10] |

| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. | [5][10] |

| Respiratory Protection | If ventilation is inadequate or if dust formation is likely, use a NIOSH/MSHA-approved respirator. For high concentrations, a positive-pressure supplied-air respirator may be necessary. | [5][10] |

Handling, Storage, and Disposal

Safe Handling Workflow

The following diagram illustrates the recommended workflow for safely handling DST powder from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

Storage Conditions

Proper storage is critical as DST is sensitive to moisture.

-

Temperature: Store refrigerated at 2°C to 8°C.[7] Some sources also suggest long-term storage at -20°C.[4][8]

-

Protection: Keep the container tightly closed and protected from moisture and direct sunlight.[7] It is often packaged with a desiccant; after use, the vial should be returned to its resealable bag with the desiccant.

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[5][6]

Spill and Disposal Procedures

-

Spill Cleanup: In case of a spill, evacuate the area.[7] Wearing full PPE, prevent further spillage if possible. Avoid creating dust.[6][7] Gently sweep or scoop the spilled solid into a suitable, closed container for disposal.[6][7]

-

Waste Disposal: Dispose of unused material and contaminated waste in accordance with all applicable national, regional, and local laws and regulations.[7] Do not empty into drains.[6]

First Aid and Emergency Response

Immediate action is required in the event of exposure. The following flowchart outlines the emergency response protocol.

Caption: Emergency Response Flowchart for DST Exposure.

Detailed First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Contact a physician immediately.[5][6][7]

-

Skin Contact: Immediately wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6] Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious, wash out their mouth with water.[7] Seek immediate medical attention.[6]

Application Protocol: Protein Crosslinking and Cleavage

DST is used to crosslink proteins by reacting with their primary amines. The following is a generalized protocol for its use.

Experimental Methodology

-

Reagent Preparation: DST is moisture-sensitive; stock solutions are not recommended. Prepare DST solution fresh before each use.

-

Equilibrate the vial of DST powder to room temperature before opening to prevent condensation.

-

Dissolve the required amount of DST in a water-miscible organic solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of approximately 10 mM (3 mg/mL).

-

-

Reaction Buffer: Perform the crosslinking reaction in a non-amine-containing buffer at a pH range of 7.2-8.5, such as phosphate-buffered saline (PBS). Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS esters.

-

Crosslinking Reaction:

-

Add the freshly prepared DST solution to the protein sample. The final concentration of DST will typically be in the range of 0.25 to 2 mM. The optimal concentration should be determined empirically for each application.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. Incubation at 4°C may reduce the rate of non-specific reactions.

-

Quench the reaction by adding a buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.

-

-

Cleavage of Crosslink:

-

To cleave the crosslinked proteins, incubate the sample with 15 mM sodium meta-periodate for 1 hour at room temperature.[1] This oxidizes the central diol in the DST spacer arm, breaking the link.

-

Reaction Pathway

The diagram below illustrates the two-step reaction of DST with primary amines on two separate protein molecules, followed by the cleavage of the crosslink.

Caption: Reaction Pathway of DST Crosslinking and Cleavage.

References

- 1. cephamls.com [cephamls.com]

- 2. covachem.com [covachem.com]

- 3. DST Crosslinker Datasheet DC Chemicals [dcchemicals.com]

- 4. medkoo.com [medkoo.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. covachem.com [covachem.com]

- 8. 62069-75-4 CAS MSDS (DST) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Thermo Scientific DST (this compound) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application of Disuccinimidyl Tartrate in Studying Membrane Protein Interactions: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional, primary amine-reactive, and periodate-cleavable crosslinker essential for investigating protein-protein interactions. Its membrane permeability makes it particularly valuable for studying the interactions of membrane proteins in their native cellular environment. DST covalently links interacting proteins that are in close proximity, allowing for their capture and subsequent identification. The cleavable tartrate spacer arm facilitates the analysis of crosslinked complexes by mass spectrometry, simplifying data interpretation. This document provides detailed application notes and protocols for utilizing DST in the study of membrane protein interactions.

Key Features of this compound (DST)

-

Homobifunctional NHS Ester: Reacts with primary amines (lysine residues and N-termini) on proteins to form stable amide bonds.

-

Membrane Permeable: Capable of crossing cellular membranes to crosslink intracellular and transmembrane proteins.

-

Cleavable Spacer Arm: The central tartrate group contains a cis-diol that can be specifically cleaved by sodium periodate (NaIO₄), allowing for the separation of crosslinked proteins for analysis.[1][2][3]

-

Defined Spacer Length: The spacer arm length of 6.4 Å provides a defined distance constraint for mapping protein interfaces.

Application: Studying Epidermal Growth Factor Receptor (EGFR) Dimerization

A primary application of crosslinking agents is the study of receptor dimerization and oligomerization, which is often a critical step in signal transduction. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is known to dimerize upon ligand binding, leading to the activation of its intracellular kinase domain and downstream signaling cascades. While studies have utilized similar non-cleavable crosslinkers like BS³ to investigate EGFR dimerization, DST offers the advantage of cleavability for more detailed mass spectrometry analysis.[4]

Signaling Pathway of EGFR Activation

The binding of epidermal growth factor (EGF) to EGFR induces a conformational change that promotes receptor dimerization. This brings the intracellular kinase domains into close proximity, facilitating their trans-autophosphorylation and the subsequent recruitment of downstream signaling proteins to initiate cellular responses such as proliferation, differentiation, and survival.

Experimental Protocols

I. In Situ Crosslinking of Membrane Proteins in Cultured Cells

This protocol describes the crosslinking of membrane proteins directly within living cells.

Materials:

-

Cells expressing the membrane protein(s) of interest

-

This compound (DST)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scraper

Protocol:

-

Cell Culture: Culture cells to the desired confluency (typically 80-90%) in appropriate culture dishes.

-

Cell Preparation: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

DST Preparation: Immediately before use, prepare a 25-50 mM stock solution of DST in anhydrous DMSO.

-

Crosslinking Reaction:

-

Dilute the DST stock solution in ice-cold PBS to a final concentration of 0.25 - 2 mM. The optimal concentration should be determined empirically.

-

Add the DST-PBS solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate for 30 minutes to 2 hours at 4°C or room temperature. Incubation time and temperature may require optimization.

-

-

Quenching:

-

Aspirate the crosslinking solution.

-

Add Quenching Buffer to the cells to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted DST.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold Cell Lysis Buffer to the dish and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Downstream Analysis: The clarified lysate containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation followed by western blotting or mass spectrometry.

II. Co-Immunoprecipitation (Co-IP) of Crosslinked Membrane Proteins

Materials:

-

Crosslinked cell lysate (from Protocol I)

-

Antibody specific to the bait protein

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

Protocol:

-

Pre-clearing Lysate (Optional): Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation:

-

Add the primary antibody to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Capture of Immune Complexes:

-

Add pre-washed protein A/G beads to the lysate-antibody mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand or centrifugation.

-

Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Elute the crosslinked protein complexes from the beads using an appropriate Elution Buffer.

-

For analysis by western blotting, elute by boiling in SDS-PAGE sample buffer.

-

III. Cleavage of DST Crosslinks with Sodium Periodate

This protocol is for cleaving the tartrate spacer of DST after immunoprecipitation and before mass spectrometry analysis.

Materials:

-

Immunoprecipitated and washed beads with crosslinked proteins

-

Sodium meta-periodate (NaIO₄)

-

Ammonium Bicarbonate buffer (50 mM, pH 8.0)

-

Sodium Acetate buffer (50 mM, pH 5.0)

Protocol:

-

Preparation: Resuspend the washed beads from the Co-IP in 50 mM Ammonium Bicarbonate buffer.

-

Denaturation and Reduction (for MS analysis):

-

Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.

-

Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 55 mM. Incubate in the dark for 45 minutes.

-

-

On-Bead Digestion (Optional, before cleavage):

-

Wash the beads with 50 mM Ammonium Bicarbonate buffer.

-

Add trypsin (or another suitable protease) and incubate overnight at 37°C.

-

Collect the supernatant containing the peptides.

-

-

Periodate Cleavage:

-

Sample Preparation for Mass Spectrometry:

-

Desalt the cleaved peptides using a C18 spin column.